1-(3-(4-Chlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one

Description

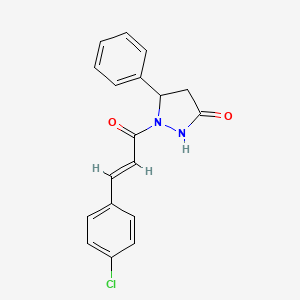

1-(3-(4-Chlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one is a pyrazolidin-3-one derivative characterized by a five-membered saturated ring containing two adjacent nitrogen atoms and a ketone group. The compound features a 4-chlorophenyl acryloyl moiety (C₆H₄Cl–CH=CH–CO–) at position 1 and a phenyl group at position 4. Pyrazolidin-3-one derivatives are pharmacologically significant, with reported anti-inflammatory, enzyme inhibitory, and receptor antagonist activities .

Properties

Molecular Formula |

C18H15ClN2O2 |

|---|---|

Molecular Weight |

326.8 g/mol |

IUPAC Name |

1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-5-phenylpyrazolidin-3-one |

InChI |

InChI=1S/C18H15ClN2O2/c19-15-9-6-13(7-10-15)8-11-18(23)21-16(12-17(22)20-21)14-4-2-1-3-5-14/h1-11,16H,12H2,(H,20,22)/b11-8+ |

InChI Key |

QMBPGFCWKRMLJU-DHZHZOJOSA-N |

Isomeric SMILES |

C1C(N(NC1=O)C(=O)/C=C/C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Canonical SMILES |

C1C(N(NC1=O)C(=O)C=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Chlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazolidinone compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Chlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolidinone derivatives .

Scientific Research Applications

1-(3-(4-Chlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-(4-Chlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolidin-3-one and Pyrazolone Derivatives

a. 1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one ()

- Core Structure : Pyrazolidin-3-one.

- Substituents : 4-Isopropylphenyl (position 1) and 4-methoxyphenyl (position 5).

- Key Differences : The absence of an acryloyl group reduces α,β-unsaturation, limiting conjugation. The 4-methoxy group increases electron density compared to the 4-chlorophenyl group in the target compound.

- Biological Activity : Exhibits antipyretic and lipoxygenase inhibition properties .

b. 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one ()

- Core Structure : Pyrazol-5(4H)-one (unsaturated pyrazolone).

- Substituents : 4-Chlorophenyl (position 1) and phenyl (position 3).

- Key Differences: The unsaturated pyrazolone core lacks the saturated pyrazolidinone ring, altering resonance and reactivity. Dihedral angles between substituents (18.23° for 4-chlorophenyl, 8.35° for phenyl) indicate conjugation .

- Applications : Used in metal ion extraction, catalysis, and as azo dyes .

Chalcone and Acryloyl-Containing Derivatives

a. 3-(3-(4-Chlorophenyl)acryloyl)-2H-chromen-2-one ()

- Core Structure : Coumarin (chromen-2-one).

- Substituent : 4-Chlorophenyl acryloyl at position 3.

- Synthesis : Microwave-assisted Claisen-Schmidt condensation using PEG-600 solvent.

- The acryloyl group enhances UV absorption and reactivity .

b. 2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide ()

- Core Structure: Phenoxyacetamide.

- Substituent: 4-Chlorophenyl acryloyl linked via phenoxy group.

- Key Differences: The acetamide backbone introduces hydrogen-bonding sites absent in the target compound. The phenoxy spacer may reduce steric hindrance .

Halogen-Substituted Heterocycles

b. 3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one ()

- Core Structure: Pyridazinone.

- Substituents : Chlorophenyl, trifluoromethylpyridine, and pyrazole.

- Key Differences: The trifluoromethyl group increases hydrophobicity and bioavailability. The pyridazinone core offers distinct hydrogen-bonding motifs .

Biological Activity

1-(3-(4-Chlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antibacterial, and anticancer properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse research findings.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of appropriate pyrazolidinone derivatives with acylating agents. The synthesis often employs techniques such as refluxing in organic solvents and purification via column chromatography. Characterization is typically performed using spectroscopic methods including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.

1. Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory effects. The evaluation was conducted using the carrageenan-induced rat paw edema model, where the compound showed a marked reduction in paw swelling compared to control groups.

| Compound | Dose (mg/kg) | Inhibition after 3h (%) | Inhibition after 6h (%) |

|---|---|---|---|

| 1 | 30 | 58.24 | 70.98 |

| Indomethacin | 40 | 66.44 | - |

This data indicates that the compound has comparable efficacy to standard anti-inflammatory drugs like indomethacin .

2. Antibacterial Activity

The antibacterial potential of the compound was assessed against various bacterial strains. Results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other tested strains.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Strong |

| Bacillus subtilis | Moderate |

| Other strains tested | Weak |

These findings suggest that modifications in the chemical structure could enhance antibacterial properties .

3. Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. Further investigations are required to elucidate its mechanism of action and efficacy in vivo.

Case Studies

Several case studies have explored the pharmacological profile of related compounds within the pyrazolidinone class, highlighting their diverse biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.